2,4-Dinitrobenzenethiol

Description

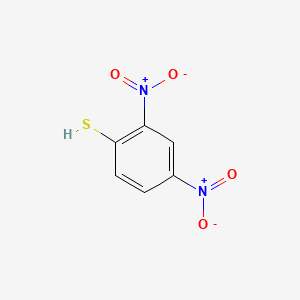

2,4-Dinitrobenzenethiol (C₆H₄N₂O₄S; molecular weight: 200.168 g/mol) is a nitro-substituted aromatic thiol characterized by two nitro groups at the 2- and 4-positions of the benzene ring and a thiol (-SH) group at the 1-position . Its distinct electron-withdrawing nitro groups confer high reactivity, making it a critical reagent in biochemical and photochemical applications. Key properties include:

- Spectroscopic Features: Exhibits a UV-Vis absorption maximum at 408 nm (ε = 13,800 M⁻¹cm⁻¹) under alkaline conditions, enabling its use in quantifying protein persulfides .

- Synthetic Utility: Generated enzymatically via cysteine conjugate β-lyase cleavage of S-(2,4-dinitrophenyl)cysteine in rat liver cytosol (Km = 0.5 mM) or chemically through reactions with 1-fluoro-2,4-dinitrobenzene .

- Applications: Serves as a probe for hydrogen sulfide (H₂S) detection in photoelectrochemical sensors and participates in plasmon-driven reductions to form 2,2′-diamino-dimercaptoazobenzene under visible light .

Properties

IUPAC Name |

2,4-dinitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4S/c9-7(10)4-1-2-6(13)5(3-4)8(11)12/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKRINONGZJSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176717 | |

| Record name | Benzenethiol, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2218-96-4 | |

| Record name | 2,4-Dinitrobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2218-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, 2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002218964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution of Halodinitrobenzenes

The most widely documented route involves nucleophilic aromatic substitution (NAS) of halogenated dinitrobenzene precursors. For example, 1-chloro-2,4-dinitrobenzene reacts with sodium hydrosulfide (NaSH) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. The reaction proceeds via a concerted mechanism, where the thiolate ion (S⁻) attacks the electron-deficient aromatic ring, displacing the halogen leaving group (Cl⁻ or I⁻).

Reaction Conditions and Optimization

- Substrate : 1-Chloro-2,4-dinitrobenzene or 1-iodo-2,4-dinitrobenzene (higher reactivity due to poorer leaving group ability of I⁻).

- Nucleophile : NaSH or potassium thioacetate (for milder conditions).

- Solvent : DMF, dimethyl sulfoxide (DMSO), or methanol-water mixtures.

- Temperature : 60–100°C, with higher temperatures accelerating substitution but risking side reactions.

This method achieves yields of 70–85%, though purification requires careful chromatography to separate byproducts like disulfides.

Benzenethiolysis of Methyl Dinitrophenyl Thiocarbonate (MDNPTOC)

A specialized method involves the benzenethiolysis of methyl 2,4-dinitrophenyl thiocarbonate (MDNPTOC), as detailed in mechanistic studies. Here, the thiolate ion attacks the thiocarbonate group in a single-step, concerted process, avoiding the formation of a tetrahedral intermediate. This pathway is favored under strongly acidic conditions (e.g., H₂SO₄), which stabilize the transition state.

Key Mechanistic Insights

- Concerted vs. Stepwise Pathways : The absence of a detectable intermediate in benzenethiolysis contrasts with the stepwise mechanisms observed in phenolysis reactions, attributed to the superior nucleofugality of thiolate ions.

- HSAB Principle : The soft thiolate base preferentially reacts with the soft thiocarbonyl electrophile in MDNPTOC, aligning with Pearson’s Hard and Soft Acids and Bases (HSAB) theory.

Nitration of Protected Thiophenol Derivatives

Indirect routes involve nitrating a protected thiophenol precursor, such as a thioether (e.g., 4-methylthioanisole), followed by deprotection. However, this method is less common due to the oxidative degradation of sulfur groups during nitration. For instance, nitration with mixed HNO₃-H₂SO₄ at 0–5°C introduces nitro groups but requires stringent temperature control to prevent over-nitration or oxidation to sulfonic acids.

Comparative Analysis of Synthesis Routes

Reaction Mechanisms and Kinetics

The NAS mechanism dominates synthesis routes, with kinetics influenced by the electronic effects of nitro groups. Nitro substituents at the 2- and 4-positions activate the ring toward nucleophilic attack by withdrawing electron density, as quantified by Hammett constants (σₘ = 1.49 for NO₂). The thiolate ion’s soft basicity further enhances reactivity, as per the HSAB principle.

Rate-Limiting Factors

- Leaving Group Ability : Iodide > Bromide > Chloride (kI ≈ 10³ × kCl).

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize the transition state, accelerating substitution.

Industrial and Laboratory-Scale Considerations

Industrial production prioritizes cost-effective halogenated precursors (e.g., 1-chloro-2,4-dinitrobenzene) and scalable NAS conditions. Purification often involves fractional crystallization in sulfuric acid, where adjusting H₂SO₄ concentration to 65–90% precipitates the target isomer selectively. Laboratory-scale syntheses emphasize safety, with microreactors reducing exothermic risks during nitration.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

DNBSH participates in SNAr reactions as a nucleophile or leaving group. The nitro groups activate the aromatic ring, facilitating displacement reactions with amines, thiols, and other nucleophiles.

Key Findings:

-

Reactivity with Amines : Reactions of S-2,4-dinitrophenyl thiobenzoates with secondary alicyclic amines exhibit curved Brønsted plots (β₁ = 0.1–0.44 at high pKa; β₂ ≈ 0.7 at low pKa), suggesting a concerted mechanism where bond formation and breaking occur simultaneously .

-

Thiolysis of Carbonates : DNBSH derivatives like O-ethyl S-(2,4-dinitrophenyl) dithiocarbonate react with benzenethiolates via concerted pathways, evidenced by linear Brønsted plots (β = 0.66) .

Table 1: Kinetic Parameters for SNAr Reactions

Aminolysis Reactions

DNBSH-derived thioesters undergo aminolysis with amines, displaying mechanisms dependent on the leaving group and reaction conditions.

Key Findings:

-

Stepwise Pathway : Reactions of S-2,4-dinitrophenyl thioacetate with pyridines show nonlinear Brønsted plots, indicating a tetrahedral intermediate (T⁺) .

-

Concerted Pathway : In contrast, reactions with alicyclic amines proceed via concerted mechanisms due to the instability of potential intermediates .

Thiolysis Reactions

DNBSH acts as a leaving group in thiolysis reactions, where benzenethiolates displace it from substrates.

Key Findings:

-

HSAB Principle : Benzenethiolates (soft bases) show higher reactivity toward thiocarbonyl centers (soft acids) than phenoxides, aligning with Pearson’s Hard-Soft Acid-Base theory .

-

Rate Enhancement : Thiolysis of O-methyl O-(2,4-dinitrophenyl) thiocarbonate occurs faster than analogous phenolysis due to the superior nucleofugality of thiolate ions .

Table 2: Thiolysis vs. Phenolysis Reactivity

| Substrate | Nucleophile | Relative Rate (kN) |

|---|---|---|

| S-2,4-Dinitrophenyl ester | Benzenethiolate | 1.5×10⁴ M⁻¹s⁻¹ |

| S-2,4-Dinitrophenyl ester | Phenoxide | 1.0×10³ M⁻¹s⁻¹ |

Mechanistic Insights

-

Electron-Withdrawing Effects : The 2,4-dinitro substituents lower the pKa of the thiol group (≈4.1), enhancing its leaving-group ability .

-

Solvent Effects : Reactions in aqueous ethanol (44 wt %) favor concerted pathways due to solvent stabilization of transition states .

Comparative Reactivity of Derivatives

| Derivative | Reactivity Trend | Explanation |

|---|---|---|

| S-2,4,6-Trinitrophenyl | > S-2,4-Dinitrophenyl | Stronger electron-withdrawing groups |

| S-4-Nitrophenyl | < S-2,4-Dinitrophenyl | Reduced ring activation |

Scientific Research Applications

Chemical Synthesis

1. Electrophilic Substitution Reactions

2,4-Dinitrobenzenethiol is commonly used as a starting material in electrophilic substitution reactions due to its strong electron-withdrawing nitro groups. These reactions can facilitate the introduction of various substituents onto aromatic rings, making DNBT a valuable intermediate in synthetic organic chemistry.

2. Selective Reduction

Research has shown that DNBT can be selectively reduced under visible light using silver nanoparticles. This reaction transforms DNBT into 2-amino-4-nitrobenzenethiol, demonstrating its utility in photochemical processes. The mechanism involves the activation of the nitro groups on DNBT, leading to selective photoreduction while preserving other functional groups .

Biological Applications

1. Bioorthogonal Chemistry

Recent studies have highlighted the role of DNBT as a bioorthogonal reagent for hydrogen sulfide (H2S) release in biological systems. It can react with specific substrates to facilitate the controlled release of H2S, which is crucial for various signaling pathways in cells. This application is particularly relevant in the study of mitochondrial function and cellular signaling .

2. Skin Sensitization Studies

DNBT has been utilized in kinetic spectrophotometric assays to assess skin sensitizers' reactivity. The compound's thiol group reacts with various electrophiles, allowing researchers to evaluate potential allergens and skin sensitizers effectively . This method enhances the understanding of contact dermatitis mechanisms and aids in developing safer cosmetic products.

Material Science

1. Surface-Enhanced Raman Scattering (SERS)

DNBT has been employed as a probe molecule in SERS studies due to its strong Raman activity when adsorbed onto metal surfaces like silver nanoparticles. This application is essential for detecting low concentrations of analytes in environmental monitoring and chemical safety assessments .

2. Pesticide Detection

In environmental chemistry, DNBT has been investigated for its potential to detect pesticide residues through SERS techniques. The compound's interaction with silver nanoparticles enhances the sensitivity of detection methods, making it suitable for real-time monitoring of harmful substances .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Electrophilic substitution reactions | Valuable intermediate for introducing substituents |

| Selective Reduction | Photochemical reduction using silver nanoparticles | Converts DNBT to 2-amino-4-nitrobenzenethiol |

| Bioorthogonal Chemistry | Controlled release of H2S in biological systems | Important for cellular signaling pathways |

| Skin Sensitization Studies | Kinetic assays for assessing skin sensitizers | Evaluates potential allergens effectively |

| Surface-Enhanced Raman Scattering | Detection of analytes using SERS | High sensitivity for environmental monitoring |

| Pesticide Detection | Monitoring pesticide residues through SERS | Real-time detection capabilities |

Case Studies

Case Study 1: Photoreduction of DNBT

A study demonstrated that DNBT could be selectively reduced on silver nanoparticles under visible light conditions. The research utilized quantum chemical calculations alongside experimental data to confirm the efficiency and selectivity of this process, paving the way for further applications in photochemistry .

Case Study 2: Bioorthogonal Applications

In cellular studies, DNBT was employed as a bioorthogonal reagent to facilitate H2S release within HeLa cells. The results indicated that varying concentrations of DNBT led to enhanced fluorescence signals, providing insights into mitochondrial functions and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2,4-Dinitrobenzenethiol involves its reactivity with various biological molecules. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The nitro groups can undergo redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

4-Chloro-2-Nitrobenzenethiol (C₆H₄ClNO₂S)

- Molecular Weight : 189.62 g/mol.

- Reactivity: Undergoes selective photoreduction on silver sols to 2-amino-4-chlorobenzenethiol under visible light, similar to 2,4-dinitrobenzenethiol but with a chloro substituent influencing reduction pathways .

- Applications : Used in surface-enhanced Raman spectroscopy (SERS) studies due to its nitro group-mediated electron transfer properties.

2,4-Dimethylbenzenethiol (C₈H₁₀S)

- Molecular Weight : 138.23 g/mol.

- Reactivity : Lacks nitro groups, reducing electron-withdrawing effects. Primarily used as an intermediate in organic synthesis .

- Key Difference : Lower molecular weight and absence of nitro groups limit its utility in redox-sensitive applications compared to this compound.

S-(2,4-Dinitrophenyl)cysteine (C₉H₉N₃O₆S₂)

- Molecular Weight : 335.32 g/mol.

- Role : Substrate for cysteine conjugate β-lyase, which cleaves it to produce this compound, pyruvic acid, and NH₃ .

- Applications : Critical in studying drug metabolism pathways involving thiol-containing metabolites.

Comparative Analysis Table

Research Findings and Mechanistic Insights

- Enzymatic Generation: this compound is produced via α,β-elimination by cysteine conjugate β-lyase (rat liver cytosol) with a Km of 0.5 mM, highlighting its role in xenobiotic metabolism .

- Photochemical Behavior: Plasmon-driven reduction of this compound on silver surfaces yields 2,2′-diamino-dimercaptoazobenzene, observed via tip-enhanced Raman spectroscopy (TERS) . In contrast, 4-chloro-2-nitrobenzenethiol forms 2-amino-4-chlorobenzenethiol under similar conditions .

- Sensor Applications : this compound’s strong electron-withdrawing properties enable its use in dual-mode H₂S detection systems, where thiolysis of dinitrophenyl ether eliminates photoelectron-transfer (PET) effects, enhancing fluorescence and photocurrent signals .

Biological Activity

2,4-Dinitrobenzenethiol (DNBT) is a chemical compound that has garnered attention due to its biological activities and potential applications in various fields, including toxicology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of DNBT, focusing on its mechanisms of action, metabolic pathways, and implications for health and disease.

This compound is characterized by its dinitrobenzene structure with a thiol (-SH) group. This configuration allows it to participate in various biochemical reactions, particularly those involving nucleophilic substitutions.

1. Metabolism and Bioactivation

Research indicates that DNBT can undergo metabolic transformations through cysteine S-conjugate β-lyases. These enzymes catalyze the cleavage of cysteine conjugates, leading to the formation of reactive intermediates. For instance, incubation of S-(2,4-dinitrophenyl)cysteine with β-lyase results in the production of pyruvate, ammonia, and DNBT itself . This process highlights DNBT's role as a potential toxicant in biological systems.

2. Toxicological Implications

The biological activity of DNBT is closely linked to its toxicity. The reactive metabolites generated from its metabolism can interact with cellular macromolecules, leading to oxidative stress and damage. Studies have shown that DNBT can induce cytotoxic effects in various cell lines, primarily through the generation of reactive oxygen species (ROS) and subsequent apoptotic pathways.

Case Study 1: Cytotoxicity in Hepatocytes

A study investigated the effects of DNBT on rat hepatocytes. It was found that exposure to DNBT resulted in significant cell death, attributed to oxidative stress and mitochondrial dysfunction. The IC50 value for DNBT was determined to be approximately 15 µM, indicating a potent cytotoxic effect .

Case Study 2: Neurotoxicity Assessment

Another research focused on the neurotoxic effects of DNBT in neuronal cell cultures. The findings revealed that DNBT exposure led to increased levels of apoptosis markers and decreased cell viability. The study concluded that DNBT could potentially contribute to neurodegenerative processes due to its ability to induce oxidative stress .

Tables of Biological Activity

| Biological Activity | Effect | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity in Hepatocytes | Significant cell death | 15 | Oxidative stress |

| Neurotoxicity | Increased apoptosis | 12 | Mitochondrial dysfunction |

Q & A

Basic Questions

Q. How is 2,4-dinitrobenzenethiol employed in the spectroscopic detection of protein persulfides?

- Methodological Answer : this compound is generated indirectly via the reaction of protein persulfides with 1-fluoro-2,4-dinitrobenzene, forming mixed disulfides. Subsequent treatment with 1,4-dithiothreitol (DTT) releases this compound, which exhibits a characteristic absorbance peak at 408 nm under alkaline conditions (1 M NaOH). The concentration of protein persulfides can be quantified using the extinction coefficient of 13,800 M⁻¹cm⁻¹ for this compound . This method is critical for studying redox signaling pathways involving hydrogen sulfide (H₂S).

Q. What are the key spectroscopic characteristics of this compound in analytical chemistry?

- Methodological Answer : The compound’s UV-Vis absorption at 408 nm under alkaline conditions is its hallmark spectroscopic feature. This property enables its use as a chromogenic probe in persulfide quantification. Researchers must calibrate spectrophotometers using standardized solutions of this compound and validate measurements against control samples to avoid interference from residual DTT or other thiols .

Advanced Research Questions

Q. How does tip-enhanced Raman spectroscopy (TERS) elucidate the plasmon-driven reduction mechanisms of this compound?

- Methodological Answer : High-vacuum TERS (HV-TERS) enables in-situ monitoring of plasmon-driven reactions. For 2,4-dNBT, HV-TERS revealed selective reduction of nitro groups to amines and the formation of azo bonds (N=N) in 2,2′-diamino-dimercaptoazobenzene (2,2′DA-DMAB). Unlike surface-enhanced Raman spectroscopy (SERS), HV-TERS detects both Raman- and IR-active vibrational modes, providing a "complete-vibration" spectral profile. Researchers should optimize tip-substrate distances (1–3 nm) to manipulate plasmon gradients and enhance signal resolution .

Q. What computational approaches are utilized to predict degradation pathways of this compound in advanced oxidation processes (AOPs)?

- Methodological Answer : Density functional theory (DFT) at the M06-2X/6-311+G(d,p)/SMD level is employed to model reaction mechanisms. For nitroaromatic compounds like this compound, hydroxyl radical (•OH) attack occurs via two pathways:

- Addition-Elimination : Dominant pathway leading to phenolic intermediates, which oxidize further to benzoquinone radicals.

- H-Abstraction : Competing mechanism generating radical intermediates that undergo secondary reactions.

Researchers should validate computational predictions with experimental LC-MS/MS or EPR data to confirm intermediate species .

Q. How can discrepancies between spectroscopic and computational data for this compound reactions be resolved?

- Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., pH, solvent) vs. idealized computational models. To resolve this:

- Cross-Validation : Compare experimental UV-Vis or TERS spectra with time-dependent DFT (TD-DFT) simulations of electronic transitions.

- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates and compare them with Arrhenius parameters derived from computational studies.

- Isotopic Labeling : Deuterium or ¹⁵N labeling of nitro groups can isolate specific vibrational modes in spectroscopic data, aligning them with computational assignments .

Methodological Considerations Table

| Research Objective | Recommended Technique | Critical Parameters |

|---|---|---|

| Protein persulfide quantification | UV-Vis spectroscopy (408 nm) | Alkaline pH (1 M NaOH), DTT concentration |

| In-situ reaction monitoring | HV-TERS | Tip-substrate distance (1–3 nm), vacuum conditions |

| Degradation pathway analysis | DFT (M06-2X/6-311+G(d,p)) | Solvent model (SMD), free energy barriers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.